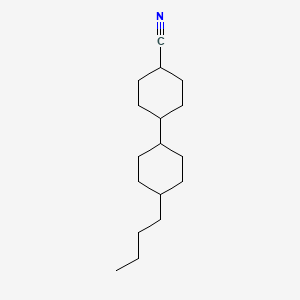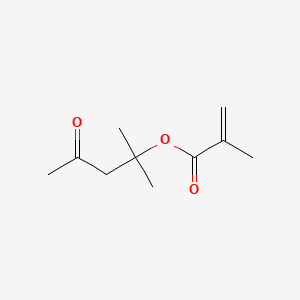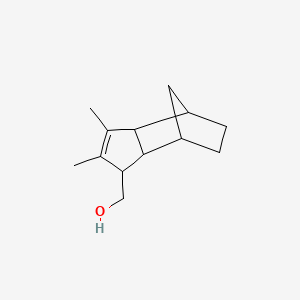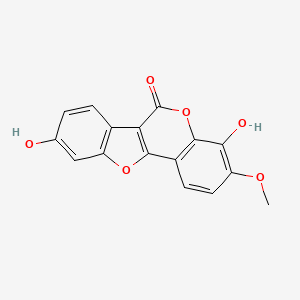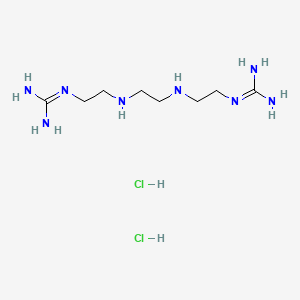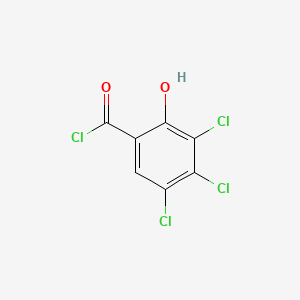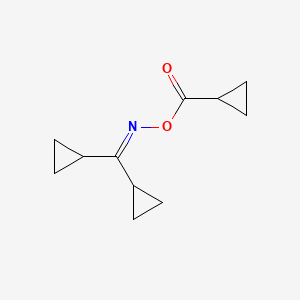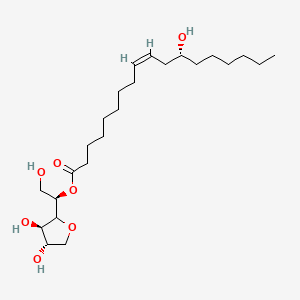
Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-: is a chemical compound known for its surfactant properties. It is derived from sorbitan and oleic acid, and it is often used in various industrial and scientific applications due to its emulsifying and stabilizing properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- typically involves the esterification of sorbitan with oleic acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where sorbitan and oleic acid are combined in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and dispersions .
Biology: In biological research, this compound is used in the formulation of various biological assays and experiments. Its emulsifying properties help in the preparation of stable solutions and suspensions .
Medicine: In the medical field, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used in the formulation of pharmaceuticals, particularly in the preparation of creams, ointments, and other topical applications .
Industry: Industrially, this compound is used in the production of cosmetics, food products, and other consumer goods.
Mécanisme D'action
The mechanism of action of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include the interfaces between oil and water phases, where it aligns itself to reduce interfacial tension .
Comparaison Avec Des Composés Similaires
Sorbitan monostearate: Similar in structure but derived from stearic acid.
Sorbitan tristearate: Contains three stearic acid molecules.
Sorbitan monooleate: Similar but lacks the hydroxyl group on the oleic acid.
Uniqueness: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is unique due to the presence of the hydroxyl group on the oleic acid, which imparts additional functionality and reactivity compared to other sorbitan esters .
Propriétés
Numéro CAS |
71872-98-5 |
|---|---|
Formule moléculaire |
C24H44O7 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h9,12,19-21,23-27,29H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20+,21-,23-,24?/m1/s1 |
Clé InChI |
IAMCQGNFXAISIW-PFPWCKASSA-N |
SMILES isomérique |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O)O |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


